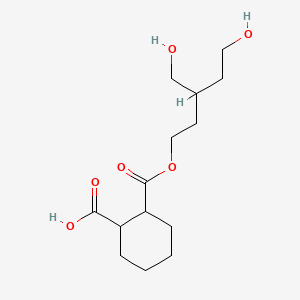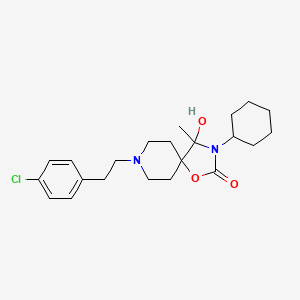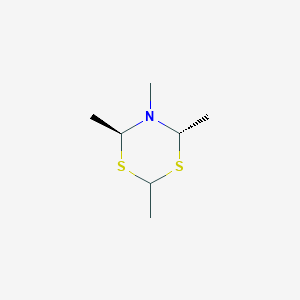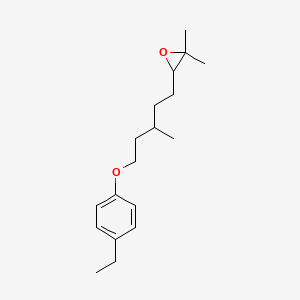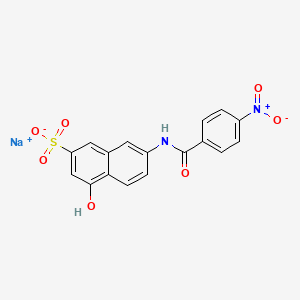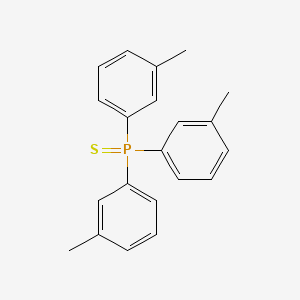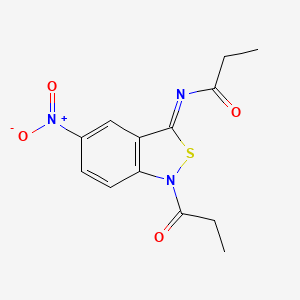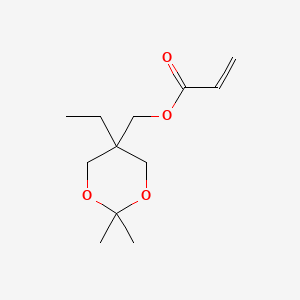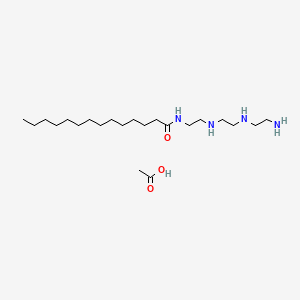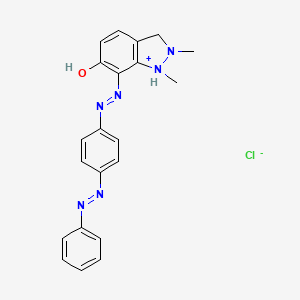
6-Hydroxy-1,2-dimethyl-7-((4-(phenylazo)phenyl)azo)-1H-indazolium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorure de 6-hydroxy-1,2-diméthyl-7-((4-(phénylazo)phényl)azo)-1H-indazolium est un composé organique complexe doté d'une structure unique. Il se caractérise par la présence de plusieurs groupes azo, connus pour leurs couleurs vibrantes et leurs applications en chimie des colorants.
Méthodes De Préparation
La synthèse du chlorure de 6-hydroxy-1,2-diméthyl-7-((4-(phénylazo)phényl)azo)-1H-indazolium implique généralement un processus en plusieurs étapes. L'étape initiale comprend souvent la formation du noyau indazole, suivie de l'introduction de groupes azo par des réactions de diazotation et de couplage. Les conditions réactionnelles nécessitent généralement des milieux acides ou basiques, des températures contrôlées et des catalyseurs spécifiques pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés. Les méthodes de production industrielle peuvent impliquer des réacteurs discontinus à grande échelle et des systèmes à écoulement continu pour optimiser le processus de synthèse.
Analyse Des Réactions Chimiques
Le chlorure de 6-hydroxy-1,2-diméthyl-7-((4-(phénylazo)phényl)azo)-1H-indazolium subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation de dérivés de la quinone.
Réduction : Les groupes azo peuvent être réduits en amines en utilisant des agents réducteurs comme le dithionite de sodium.
Substitution : Le composé peut participer à des réactions de substitution électrophile et nucléophile, en fonction des groupes fonctionnels présents. Les réactifs couramment utilisés dans ces réactions comprennent les acides, les bases, les agents oxydants et les agents réducteurs. Les principaux produits formés dépendent des conditions réactionnelles spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
Ce composé a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme colorant et pigment en raison de ses propriétés de couleur vibrantes.
Biologie : Il peut être utilisé dans des techniques de coloration pour la microscopie et comme marqueur dans divers tests biologiques.
Industrie : Il est utilisé dans la production de matériaux colorés, y compris les textiles et les plastiques.
Mécanisme d'action
Le mécanisme d'action du chlorure de 6-hydroxy-1,2-diméthyl-7-((4-(phénylazo)phényl)azo)-1H-indazolium implique son interaction avec des cibles moléculaires par le biais de ses groupes azo. Ces interactions peuvent entraîner des changements dans la structure électronique du composé, ce qui se traduit par ses propriétés de couleur caractéristiques. Les voies impliquées peuvent inclure des processus de transfert d'électrons et la formation de complexes de transfert de charge.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a dye and pigment due to its vibrant color properties.
Biology: It can be used in staining techniques for microscopy and as a marker in various biological assays.
Industry: It is used in the production of colored materials, including textiles and plastics.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-1,2-dimethyl-7-((4-(phenylazo)phenyl)azo)-1H-indazolium chloride involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, resulting in its characteristic color properties. The pathways involved may include electron transfer processes and the formation of charge-transfer complexes.
Comparaison Avec Des Composés Similaires
Des composés similaires comprennent d'autres colorants et pigments azo, tels que :
Orange de méthyle : Connu pour son utilisation comme indicateur de pH.
Rouge Congo : Utilisé en histologie pour la coloration des tissus.
Soudan III : Utilisé pour la coloration des lipides.
Propriétés
Numéro CAS |
94108-30-2 |
|---|---|
Formule moléculaire |
C21H21ClN6O |
Poids moléculaire |
408.9 g/mol |
Nom IUPAC |
1,2-dimethyl-7-[(4-phenyldiazenylphenyl)diazenyl]-1,3-dihydroindazol-1-ium-6-ol;chloride |
InChI |
InChI=1S/C21H20N6O.ClH/c1-26-14-15-8-13-19(28)20(21(15)27(26)2)25-24-18-11-9-17(10-12-18)23-22-16-6-4-3-5-7-16;/h3-13,28H,14H2,1-2H3;1H |
Clé InChI |
RUGIPCMICWVAAE-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1C2=C(CN1C)C=CC(=C2N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


